2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-3-8-14-15(9-10)22-17(20-14)12-4-6-13(7-5-12)19-16(21)11(2)18/h3-9,11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRLVHMWHQTTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188587 | |
| Record name | 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743442-07-1 | |
| Record name | 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743442-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzothiazole Core Formation
The 6-methylbenzothiazole moiety is typically synthesized via cyclocondensation of 2-aminothiophenol with a carbonyl source. For the 6-methyl derivative, 4-methylcyclohexanone or acetylacetone serves as the carbonyl precursor under acidic conditions.
Reaction Conditions :
- Reactants : 2-Amino-5-methylthiophenol (1.0 equiv), acetylacetone (1.2 equiv).
- Catalyst : Concentrated HCl or polyphosphoric acid (PPA).
- Solvent : Ethanol or acetic acid.
- Temperature : Reflux (78–110°C).
- Time : 6–12 hours.
Functionalization to 4-Aminophenyl Derivative
Introducing the phenylamine group requires Suzuki-Miyaura coupling or Ullmann-type reactions. A practical route involves:
Bromination :
Coupling with 4-Aminophenylboronic Acid :
Amide Bond Formation with 2-Chloropropanoyl Chloride
Reaction Mechanism
The primary amine reacts with 2-chloropropanoyl chloride in a nucleophilic acyl substitution. Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction forward.
Optimized Conditions :
- Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1.0 equiv), 2-chloropropanoyl chloride (1.2 equiv).
- Base : TEA (2.5 equiv).
- Solvent : Anhydrous dichloromethane (DCM) or THF.
- Temperature : 0°C → room temperature (RT), 4–6 h.
- Workup : Aqueous extraction (NaHCO₃, brine), silica gel chromatography (EtOAc/hexane).
- Yield : 55–70%.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6 h | 2 h (flow reactor) |
| Temperature Control | Batch (RT) | Continuous (0–5°C) |
| Purification | Column Chromatography | Crystallization |
| Purity | ≥95% | ≥99% |
Key Advantages :
Characterization and Quality Control
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
- δ 8.05 (s, 1H, benzothiazole H).
- δ 7.65–7.45 (m, 4H, phenyl H).
- δ 2.55 (s, 3H, CH₃).
- δ 1.75 (d, 3H, J = 6.8 Hz, CH₃).
LC-MS (ESI+) : m/z 331.1 [M+H]⁺.
Purity Assessment
- HPLC : C18 column, MeCN/H₂O (70:30), flow 1.0 mL/min, λ = 254 nm.
- Retention Time : 8.2 min (purity ≥98%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch (Lab Scale) | 60 | 95 | 120 |
| Continuous Flow | 75 | 99 | 85 |
| Microwave-Assisted | 68 | 97 | 110 |
Microwave-Assisted Synthesis :
Challenges and Optimization Strategies
Common Side Reactions
- Over-chlorination : Excess 2-chloropropanoyl chloride leads to di-acylated byproducts. Mitigated by slow reagent addition at 0°C.
- Benzothiazole Ring Oxidation : Air-sensitive intermediates require inert atmosphere (N₂/Ar).
Solvent Selection Impact
- DCM : Faster reaction (4 h) but lower yield (60%).
- THF : Slower (6 h) but higher yield (70%) due to better solubility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, nitriles.
Scientific Research Applications
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Chemical Biology: It serves as a tool compound to study the interactions between benzothiazole derivatives and biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, leading to the inhibition of their activity. This compound may inhibit enzymes involved in cell proliferation, such as kinases, by binding to their active sites and preventing substrate access . Additionally, it may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Derivatives
(a) 2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide
- Use : Intermediate for imazosulfuron (herbicide) .
- Comparison :
- Lacks the benzothiazole group but shares the chloroacetamide core.
- The dimethylphenyl and methoxy-methylethyl substituents enhance herbicidal activity via target-specific interactions.
(b) 2-Chloro-N-(4-(3-(3,4-Dimethoxyphenyl)Acryloyl)Phenyl)Acetamide
Benzothiazole-Containing Amides
(a) Compounds with (1,3-Benzothiazol-2-yl)Carbamoyl Groups
(b) Vemurafenib (Cpd G)
- Structure: Contains a benzothiazole-2-ylaminophenyl group but with a sulfonamide backbone .
- The target compound’s propanamide chain may offer distinct pharmacokinetic properties compared to sulfonamides.
Trifluoromethyl-Substituted Propanamides
(R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester
Functional and Application-Based Analysis
Biological Activity
The compound 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS Number: 743442-07-1) is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₇H₁₅ClN₂OS
- Molecular Weight : 330.83 g/mol
- IUPAC Name : 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
- CAS Number : 743442-07-1
- Purity : ≥95% .
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety often exhibit significant anticancer properties. The specific compound has shown promising results in various studies:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Cholinesterase Inhibition :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzothiazole derivatives:
Study 1: Anticancer Efficacy
In a study evaluating various benzothiazole derivatives, 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The findings suggested that modifications on the benzothiazole ring could enhance efficacy against specific cancer types .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective properties of this compound found that it effectively mitigated neurotoxicity in vitro models. The results indicated potential therapeutic applications for neurodegenerative diseases, highlighting the importance of further research into its mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-chloro-propanoyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aniline to acyl chloride) and reaction time (6–8 hours) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
- Validation : IR and ¹H NMR spectroscopy confirm successful synthesis (e.g., IR peaks for C=O at ~1650 cm⁻¹, C-Cl at ~690 cm⁻¹; NMR signals for benzothiazole protons at δ 7.3–8.0 ppm) .
Q. How do spectroscopic techniques (IR, NMR, MS) characterize the structural integrity of this compound?
- Methodological Answer :
- IR : Key peaks include C=O stretch (~1650 cm⁻¹), C-Cl (~690 cm⁻¹), and benzothiazole C=N (~1620 cm⁻¹) .
- ¹H NMR : Aromatic protons from the benzothiazole and phenyl groups appear as multiplets between δ 7.3–8.0 ppm. The methyl group on benzothiazole resonates as a singlet at ~δ 2.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., m/z 343.8 for C₁₇H₁₄ClN₂OS) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability studies indicate decomposition at temperatures >150°C and sensitivity to prolonged UV exposure. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial or antituburcular activity?
- Methodological Answer :
- SAR Design : Modify substituents on the benzothiazole ring (e.g., electron-withdrawing groups like -NO₂ at position 6) to enhance binding to microbial targets like FabI enoyl-ACP reductase .
- Biological Assays : Test against Mycobacterium tuberculosis H37Rv (MIC values via microdilution) and Gram-positive bacteria (e.g., B. subtilis). Compare with analogs like 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (MIC: 1.95 µg/ml for B. subtilis) .
- Data Contradictions : Discrepancies in MIC values may arise from assay conditions (e.g., broth vs. agar) or bacterial strain variability. Normalize results using reference drugs (e.g., isoniazid for TB) .
Q. What computational strategies (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets like HDAC or FABI enzymes?
- Methodological Answer :
- Docking : Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69) or FabI (PDB: 3GNS). Prioritize hydrogen bonds between the propanamide carbonyl and active-site residues (e.g., His143 in HDAC8) .
- QSAR : Develop 3D pharmacophore models using Schrödinger Phase. Correlate descriptors (e.g., logP, polar surface area) with activity data from analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
